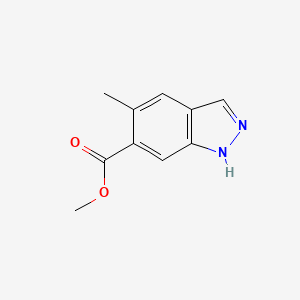

Methyl 5-methyl-1H-indazole-6-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-5-methyl-1H-indazol-6-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode umfasst die Reaktion von 2-Aminobenzonitril mit Methylacetoacetat in Gegenwart einer Base, gefolgt von der Cyclisierung zur Bildung des Indazolrings. Die Reaktionsbedingungen beinhalten oft Erhitzen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol.

Industrielle Produktionsmethoden

Die industrielle Produktion von Methyl-5-methyl-1H-indazol-6-carboxylat kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Produktionsqualität zu gewährleisten.

Eigenschaften

IUPAC Name |

methyl 5-methyl-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYCKLPCJUQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl acetoacetate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-5-methyl-1H-indazol-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Indazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Es werden Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-methyl-1H-indazol-6-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Indazolring kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Hemmung der Enzymaktivität oder Veränderung von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of Methyl 5-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-1H-indazol-5-carboxylat

- Methyl-1H-indazol-6-carboxylat

- Methyl-5-nitro-1H-indazol-6-carboxylat

Einzigartigkeit

Methyl-5-methyl-1H-indazol-6-carboxylat ist einzigartig durch das Vorhandensein einer Methylgruppe an der 5-Position des Indazolrings. Diese strukturelle Besonderheit kann seine chemische Reaktivität und biologische Aktivität beeinflussen und es von anderen Indazol-Derivaten unterscheiden.

Biologische Aktivität

Methyl 5-methyl-1H-indazole-6-carboxylate is an organic compound belonging to the indazole family, notable for its unique structural features that include a methyl group at the 5-position and a carboxylate group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula: C10H10N2O2

- Molecular Weight: Approximately 178.19 g/mol

- Structure: The presence of a methyl group at the 5-position alters its chemical reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity and influence cellular processes such as signal transduction pathways. The compound has been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has been found to induce apoptosis in cancer cells, leading to reduced cell viability. For instance, treatment with this compound resulted in significant alterations in cell morphology and a decrease in viability in breast cancer cell lines (MCF-7) at specific concentrations, demonstrating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The following table provides a comparison of this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1378594-30-9 | Methyl group at position 5 |

| Methyl 1H-indazole-5-carboxylate | 192945-49-6 | Methyl group at position 1 |

| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | No methyl substitution at position 5 |

Study on Anticancer Activity

In a study evaluating the effects of this compound on MCF-7 cells, it was observed that higher concentrations led to significant increases in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and necrosis. The IC50 value was determined to be approximately 225 µM, showcasing its efficacy against breast cancer cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell membrane integrity, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.